3-Formyl-2-hydroxybenzoic acid

Übersicht

Beschreibung

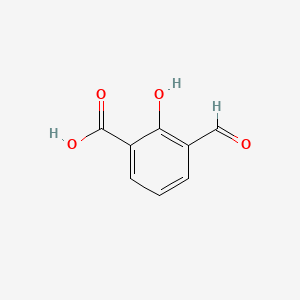

3-Formyl-2-hydroxybenzoesäure, auch bekannt als 3-Formylsalicylsäure, ist ein Derivat der Salicylsäure. Es zeichnet sich durch das Vorhandensein einer Formylgruppe an der dritten Position und einer Hydroxylgruppe an der zweiten Position am Benzolring aus. Diese Verbindung ist bekannt für ihre Anwendungen in der organischen Synthese und ihre potenziellen biologischen Aktivitäten .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 3-Formyl-2-hydroxybenzoesäure kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von Ethylendiamin mit Natriumcarbonat und Salzsäure . Ein weiterer Ansatz beinhaltet die Oxidation von 3-Hydroxybenzaldehyd unter Verwendung geeigneter Oxidationsmittel .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden nicht umfassend dokumentiert sind, beinhaltet die Synthese typischerweise Standardmethoden der organischen Synthese, einschließlich Rückflusses, Kristallisation und Reinigungsprozessen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Formyl-2-hydroxybenzoesäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Formylgruppe kann zu einer Carboxylgruppe oxidiert werden.

Reduktion: Die Formylgruppe kann zu einer Hydroxylgruppe reduziert werden.

Substitution: Die Hydroxylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Elektrophilen aromatischen Substitutionsreaktionen werden häufig Reagenzien wie Brom oder Salpetersäure verwendet.

Wichtigste gebildete Produkte:

Oxidation: 3-Carboxy-2-hydroxybenzoesäure.

Reduktion: 3-Hydroxymethyl-2-hydroxybenzoesäure.

Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

3-Formyl-2-hydroxybenzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it valuable in producing pharmaceuticals and agrochemicals. For instance, it can be used to synthesize derivatives that exhibit biological activity, such as anti-inflammatory agents and antimicrobial compounds .

Reactions and Derivatives

The compound can undergo several reactions, including:

- Condensation Reactions : It can react with amines to form Schiff bases, which are useful in developing dyes and pigments.

- Reduction Reactions : The aldehyde group can be reduced to an alcohol, leading to derivatives with different properties .

Antimicrobial Properties

Research has indicated that derivatives of this compound possess antimicrobial properties. For example, studies have shown that certain synthesized derivatives exhibit significant inhibitory effects against various bacterial strains, highlighting their potential as antibacterial agents .

Antioxidant Activity

The compound and its derivatives have been evaluated for their antioxidant activities. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies suggest that specific modifications to the structure enhance their antioxidant capacity .

Pharmaceutical Applications

Potential Drug Development

Due to its biological activity, this compound is explored in drug development. Its derivatives have been investigated for their potential as:

- Anti-inflammatory Agents : Certain compounds derived from this acid have shown promise in reducing inflammation in preclinical models.

- Antiviral Agents : Research indicates potential antiviral activity against specific viruses when modified appropriately .

Material Science

Polymer Chemistry

In material science, this compound is used as a building block for creating polymers with specific properties. Its ability to form cross-linked structures makes it suitable for developing materials with enhanced mechanical strength and thermal stability .

Data Table: Applications Overview

| Application Area | Description | Examples/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for synthesizing various organic compounds | Used in pharmaceuticals and agrochemicals |

| Biological Activity | Exhibits antimicrobial and antioxidant properties | Effective against certain bacterial strains |

| Pharmaceutical Development | Investigated for anti-inflammatory and antiviral potential | Promising results in preclinical studies |

| Material Science | Used in polymer chemistry for creating durable materials | Enhances mechanical strength and thermal stability |

Case Studies

-

Antimicrobial Activity Study :

A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. The results demonstrated that certain compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics . -

Antioxidant Properties Evaluation :

Research conducted by the Institute of Pharmacy highlighted the antioxidant potential of modified forms of this compound. The study utilized various assays to quantify the antioxidant capacity, revealing that specific structural modifications led to enhanced activity . -

Polymer Development Research :

A recent investigation into polymer applications showed that incorporating this compound into polymer matrices resulted in materials with improved thermal stability and mechanical properties, making them suitable for high-performance applications .

Wirkmechanismus

The mechanism of action of 3-Formyl-2-hydroxybenzoic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activities and cellular pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

3-Formyl-4-hydroxybenzoic acid: Similar structure but with the formyl group at the fourth position.

2-Hydroxy-3-formylbenzoic acid: Another positional isomer with the formyl group at the third position.

3-Carboxy-2-hydroxybenzoic acid: An oxidation product of 3-Formyl-2-hydroxybenzoic acid.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

3-Formyl-2-hydroxybenzoic acid, also known as salicylaldehyde-2-carboxylic acid, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Synthesis

This compound has the molecular formula and consists of a hydroxyl group and a formyl group attached to a benzoic acid structure. It can be synthesized through various methods, including:

- Condensation Reactions : Reacting salicylic acid with suitable aldehydes.

- Metal-Catalyzed Reactions : Utilizing transition metals to facilitate the formation of the compound from simpler precursors.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In a study assessing its efficacy against various pathogens, it was found to possess:

- Antibacterial Activity : Effective against several bacterial strains, although its activity was generally lower compared to metal complexes derived from it .

- Antifungal Activity : Displayed significant fungicidal properties against phytopathogenic fungi such as Rhizoctonia solani and Fusarium oxysporum, with effective concentration (EC50) values often lower than those observed in standard antifungal agents .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in microbial metabolism.

- Disruption of Cell Wall Synthesis : It interferes with the integrity of microbial cell walls, leading to cell lysis.

Case Studies

- Antifungal Efficacy :

- Antibacterial Evaluation :

Data Table: Biological Activity Summary

| Activity Type | Target Organisms | EC50/IC50 Values | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | >100 μM | Limited activity compared to fungi |

| Antifungal | Rhizoctonia solani, Fusarium | 10 μg/mL | High efficacy against phytopathogens |

| Enzyme Inhibition | Various microbial enzymes | IC50 values vary | Mechanism involves enzyme inhibition |

Eigenschaften

IUPAC Name |

3-formyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEUNKPREOJHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209852 | |

| Record name | Isophthalaldehydic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-04-8 | |

| Record name | 3-Formylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalaldehydic acid, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 610-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isophthalaldehydic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formylsalicylic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-formylsalicylic acid?

A1: 3-Formylsalicylic acid has the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol.

Q2: What spectroscopic data is available for characterizing 3-formylsalicylic acid?

A2: Researchers commonly utilize Infrared (IR) spectroscopy to analyze 3-formylsalicylic acid. Key shifts in the IR spectra, particularly in the ν(C=N) (azomethine) and ν(C-O) (phenolic) modes, provide valuable information about the ligand's donor sites upon complexation with metals. [, , , ] Additionally, 1H NMR spectroscopy is used to characterize the ligand and its complexes. [, , ]

Q3: What materials exhibit compatibility with 3-formylsalicylic acid?

A4: 3-Formylsalicylic acid demonstrates compatibility with a wide range of materials, including various solvents like methanol, ethanol, and dimethylformamide (DMF). It also interacts effectively with metal ions, forming diverse coordination complexes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Additionally, it can be immobilized on solid supports like polystyrene for catalytic applications. [, , ]

Q4: What are the catalytic properties of 3-formylsalicylic acid and its derivatives?

A5: Derivatives of 3-formylsalicylic acid, particularly when complexed with transition metals like vanadium and copper, exhibit promising catalytic activity in various oxidation reactions. [, , ] For example, they demonstrate effectiveness in the oxidative desulfurization of model fuel diesel using H2O2 as an oxidant. []

Q5: What is the selectivity of 3-formylsalicylic acid-based catalysts?

A7: The selectivity of these catalysts varies depending on the specific reaction and reaction conditions. For example, in the oxidation of p-chlorotoluene, the main products exhibit a selectivity order of p-chlorobenzaldehyde >> p-chlorobenzyl alcohol > p-chlorobenzoic acid > 2-methyl-5-chlorophenol > 3-methyl-6-chlorophenol. []

Q6: What are some potential applications of 3-formylsalicylic acid-based catalysts?

A8: These catalysts hold potential for applications in fine chemical synthesis, particularly in oxidation reactions. Their ability to catalyze oxidative desulfurization also makes them attractive for potential use in fuel purification processes. [, , ]

Q7: Have computational methods been employed to study 3-formylsalicylic acid and its complexes?

A9: Yes, density functional theory (DFT) calculations have been used to investigate the electronic structure and properties of 3-formylsalicylic acid complexes. [, ] These calculations aid in understanding the bonding interactions, electronic transitions, and reactivity of the complexes.

Q8: How do structural modifications of 3-formylsalicylic acid affect its complexation behavior?

A10: Modifications to the 3-formylsalicylic acid structure, particularly substitutions on the aromatic ring or variations in the aldehyde or carboxylic acid groups, can significantly influence its coordination chemistry. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] These modifications can alter the denticity, binding affinity, and geometric preferences of the ligand, leading to diverse structures and properties in the resulting metal complexes.

Q9: What analytical techniques are used to study 3-formylsalicylic acid and its derivatives?

A9: Researchers utilize a combination of techniques, including:

- Elemental analysis: Determining the composition of the compound. [, , , , , , , , , , , ]

- Spectroscopic methods:

- IR spectroscopy: Identifying functional groups and coordination modes. [, , , , , , , , , , , , ]

- UV-Vis spectroscopy: Studying electronic transitions and complex formation. [, , , , , , , , ]

- NMR spectroscopy: Characterizing the structure and dynamics of the ligand and its complexes. [, , , , , , , , ]

- EPR spectroscopy: Investigating paramagnetic metal centers in complexes. [, , , ]

- Magnetic susceptibility measurements: Determining the magnetic properties of complexes. [, , , , , , , , , , ]

- Thermogravimetric analysis (TGA): Studying thermal stability and decomposition patterns. [, , , , ]

- X-ray crystallography: Determining the three-dimensional structure of crystalline complexes. [, , , ]

Q10: What resources are valuable for research on 3-formylsalicylic acid?

A10: Essential resources include:

Q11: What are some significant milestones in the research of 3-formylsalicylic acid?

A11: Key milestones include:

- Early synthesis and characterization: Establishing the basic chemical properties of 3-formylsalicylic acid. []

- Development of coordination complexes: Exploring the diverse coordination chemistry of 3-formylsalicylic acid with various metal ions. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Applications in catalysis: Discovering and optimizing the catalytic potential of 3-formylsalicylic acid derivatives, particularly in oxidation reactions. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.